

A Comprehensive Technical Guide to 5-Bromo-2-methylpyridine N-oxide

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Compound of Interest

Compound Name: *5-Bromo-2-methylpyridine N-oxide*

Cat. No.: *B189596*

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CAS Number: 31181-64-3

This technical guide provides an in-depth overview of **5-Bromo-2-methylpyridine N-oxide**, a versatile heterocyclic organic compound. It is intended for researchers, scientists, and professionals in drug development and organic synthesis. This document covers the compound's physicochemical properties, detailed experimental protocols for its synthesis and subsequent reactions, and its applications in various scientific fields.

Physicochemical and Structural Properties

5-Bromo-2-methylpyridine N-oxide, also known as 2-Methyl-5-bromopyridine N-oxide, is a pyridine derivative featuring a bromine atom at the 5-position and an N-oxide functional group. [1] This N-oxide group enhances the compound's reactivity and solubility in polar solvents, making it a valuable intermediate in synthetic chemistry.[2] The compound typically appears as a primrose yellow solid and should be stored at 0-8°C.[2]

Structural analysis via single-crystal X-ray crystallography reveals that the compound crystallizes in the monoclinic system.[1][3] In the solid state, molecules of **5-Bromo-2-methylpyridine N-oxide** form centrosymmetric dimers linked by intermolecular C-H···O hydrogen bonds, which contribute to the stability of the crystal structure.[3][4]

Table 1: Physicochemical Properties

Property	Value	Reference
CAS Number	31181-64-3	[1] [2]
Molecular Formula	C ₆ H ₆ BrNO	[2]
Molecular Weight	188.02 g/mol	[1] [2]
Appearance	Primrose yellow solid	[2]
Purity	≥ 98%	[2]

| Storage Conditions | Store at 0-8°C [\[2\]](#) |

Table 2: Crystallographic Data

Parameter	Value	Reference
Crystal System	Monoclinic	[3]
Space Group	P2 ₁ /n	[1] [3]
a	7.3060 (15) Å	[3]
b	11.351 (2) Å	[3]
c	8.4950 (17) Å	[3]
β	111.01 (3)°	[3]
Volume	657.7 (3) Å ³	[3]

| Z | 4 [\[3\]](#) |

Synthesis, Reactivity, and Experimental Protocols

5-Bromo-2-methylpyridine N-oxide is a key synthetic intermediate. Its N-oxide functionality influences the electronic characteristics of the pyridine ring, making it susceptible to various chemical transformations, including electrophilic aromatic substitution.[\[1\]](#)[\[2\]](#)

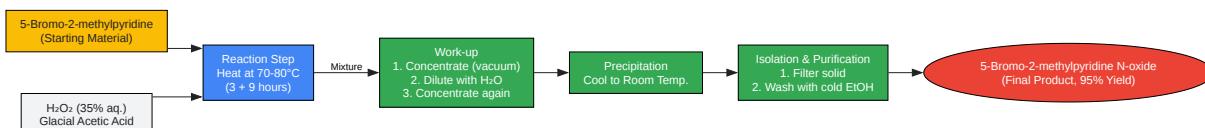
A primary application is its use as a precursor in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.[\[2\]](#) For instance, it can undergo nitration to yield 5-bromo-2-methyl-4-nitropyridine 1-oxide, a valuable building block in drug discovery.[\[5\]](#)

This protocol is adapted from a published crystal structure report and describes the N-oxidation of 5-bromo-2-methylpyridine.[\[3\]](#)

Methodology:

- Suspend 5-bromo-2-methylpyridine (80 g, 462 mmol) in 300 mL of glacial acetic acid.
- Add aqueous hydrogen peroxide (35%) to the suspension.
- Heat the mixture in a water bath at a temperature of 343-353 K (70-80 °C).
- After 3 hours, add an additional 35 mL of 35% hydrogen peroxide solution.
- Maintain the reaction at the same temperature for an additional 9 hours.
- Concentrate the reaction mixture in a vacuum to a volume of approximately 100 mL.
- Dilute the concentrated mixture with 100 mL of water and concentrate again in a vacuum as much as possible.
- Upon cooling to room temperature, a precipitate will form.
- Collect the precipitate by filtration.
- Wash the collected solid with cold ethanol (2 x 50 mL) to afford the final product.

The reported yield for this procedure is 95% (83 g).[\[3\]](#)

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Caption: Workflow for the synthesis of **5-Bromo-2-methylpyridine N-oxide**.

This protocol details the electrophilic nitration of the title compound to produce 5-bromo-2-methyl-4-nitropyridine 1-oxide.[5]

Methodology:

- Dissolve 5-bromo-2-methylpyridine 1-oxide (2.269 g, 12.07 mmol) in sulfuric acid (4 mL) and cool the solution to 0 °C in an ice bath.
- Add fuming nitric acid (3 mL) dropwise to the cooled solution.
- After the addition is complete, allow the reaction mixture to warm to room temperature.
- Heat the mixture to 90 °C and maintain for 2 hours.
- Cool the reaction in an ice bath.
- Slowly adjust the pH to 10 by adding 2 M aqueous sodium carbonate solution.
- Extract the aqueous solution twice with dichloromethane.
- Combine the organic extracts, dry over magnesium sulfate, and concentrate under vacuum to yield the final product.

This procedure reportedly yields 2.54 g (90%) of 5-bromo-2-methyl-4-nitropyridine 1-oxide.[5]



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